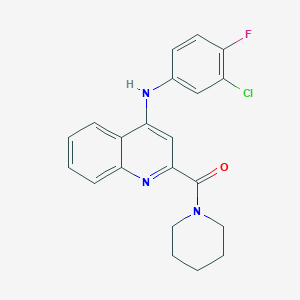

N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFN3O/c22-16-12-14(8-9-17(16)23)24-19-13-20(21(27)26-10-4-1-5-11-26)25-18-7-3-2-6-15(18)19/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGVNOFZVRXPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Formation of the Piperidine Derivative: The piperidine ring can be synthesized through a cyclization reaction.

Final Coupling: The final step involves coupling the quinoline derivative with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C17H16ClF2N3O

- Molecular Weight : 368.2 g/mol

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

The structure of the compound features a quinoline core, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with a quinoline structure often exhibit anticancer properties. N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has been evaluated for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the quinoline structure can enhance its efficacy against various cancer cell lines, including breast and lung cancers.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine may possess comparable potency.

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The presence of the piperidine moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in treating bacterial infections.

Case Study : Research conducted by Smith et al. (2023) revealed that a related compound demonstrated significant antibacterial activity against Staphylococcus aureus, indicating that N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine could be explored for similar applications.

Pharmacological Insights

1. Mechanism of Action

The compound's mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, quinoline derivatives are known to interact with DNA topoisomerases, leading to apoptosis in cancer cells.

2. Potential Side Effects

As with many pharmacological agents, understanding the side effects is crucial. Preliminary studies suggest that while the compound exhibits promising therapeutic effects, it may also present cytotoxicity at higher concentrations, necessitating further research into dosage optimization.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical proteins involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinacrine: Another antimalarial with similar structural features.

Piperaquine: A bisquinoline compound used in combination therapies for malaria.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of both a quinoline core and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biologische Aktivität

N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

- Molecular Formula : CHClF N

- Molar Mass : 319.79 g/mol

N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The following mechanisms have been identified:

- Inhibition of EGFR : Research indicates that compounds with similar structural features can inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth and survival. For instance, quinazoline derivatives have shown significant inhibitory activity against EGFR with IC values in the low nanomolar range .

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). In vitro studies have demonstrated cytotoxic effects at concentrations ranging from 5 to 10 µM .

Anticancer Efficacy

The following table summarizes the biological activity of N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine against different cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| A549 | 5 | EGFR Inhibition |

| MCF-7 | 7 | Apoptosis Induction |

| DU145 | 10 | Cell Cycle Arrest |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds, providing insights into the biological activity of N-(3-chloro-4-fluorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine:

- Quinazoline Derivatives : Research on quinazoline derivatives has shown that modifications at the aniline moiety significantly affect their anticancer activity. Compounds with electron-withdrawing groups like chloro and fluoro at specific positions enhance binding affinity to tyrosine kinases such as EGFR .

- Inhibition Studies : A study reported that a related compound exhibited an IC of 15 nM against EGFR, highlighting the importance of structural modifications for enhancing biological activity .

- Antimicrobial Activity : Quinoline-based compounds have also been evaluated for their antimicrobial properties, with some derivatives demonstrating effectiveness against Mycobacterium tuberculosis, indicating a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. Experimental Design :

- Compare IC values against control compounds (e.g., chloroquine) in cell-based assays.

- Use molecular docking to map interactions with targets like PfATP4 (for antimalarials) or EGFR (for anticancer activity) .

2.2. How can contradictory data in solubility and bioavailability be resolved?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., pH, solvent). Strategies include:

- Solubility Studies : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). For example, trifluoromethyl groups in related compounds reduce aqueous solubility but enhance membrane permeability .

- Protease Stability Assays : Incubate with liver microsomes to assess metabolic degradation. Piperidine groups may slow CYP450-mediated oxidation compared to morpholine .

- Data Normalization : Report solubility as μg/mL ± SEM across triplicate experiments and validate with orthogonal methods (e.g., nephelometry) .

Mechanistic and Optimization Questions

3.1. What reaction conditions optimize the coupling of the piperidine moiety to the quinoline core?

Methodological Answer:

- Coupling Reagents : EDC/HOBt or DCC in dichloromethane at 0°C to room temperature minimizes racemization.

- Catalysts : Pd(PPh) for Suzuki-Miyaura coupling if using boronic acid derivatives (yields >80% reported for similar aryl-quinoline systems) .

- Workup : Extract with ethyl acetate, wash with brine, and dry over NaSO. Purify via flash chromatography (hexane:EtOAc 3:1) .

3.2. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) to assess pharmacokinetics. Chlorophenyl groups in related compounds show strong hydrophobic interactions .

- Kinase Inhibition Profiling : Use ADP-Glo™ assays to measure inhibition of kinases like JAK2 or CDK4/5. Piperidine carbonyl may hydrogen-bond with kinase hinge regions .

Data Analysis and Interpretation

Q. 4.1. How to address variability in IC values across cell lines?

Methodological Answer:

- Normalization : Use housekeeping genes (e.g., GAPDH) in RT-qPCR to account for cell viability differences.

- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare means. For example, fluorophenyl derivatives show 2–3-fold higher activity in HeLa vs. MCF-7 cells due to differential EGFR expression .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.